molecular formula C212H350N56O78S B344506 Thymosin beta4 CAS No. 77591-33-4

Thymosin beta4

Número de catálogo: B344506
Número CAS: 77591-33-4
Peso molecular: 4963 g/mol
Clave InChI: UGPMCIBIHRSCBV-XNBOLLIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thymosin beta4 (Tβ4) is a 43-amino acid peptide (5 kDa) with a conserved actin-binding motif ("LKKTET") that enables G-actin sequestration and cytoskeletal remodeling . It is ubiquitously expressed in mammalian tissues, particularly in platelets, neutrophils, and macrophages . Tβ4 exhibits multifunctional roles, including:

  • Cardioprotection: Enhances cardiomyocyte survival via ILK/Akt signaling, reduces post-infarct fibrosis, and improves cardiac function .
  • Angiogenesis: Promotes endothelial cell migration, tubule formation, and VEGF expression .
  • Wound Healing: Accelerates re-epithelialization, collagen deposition, and keratinocyte migration .
  • Anti-inflammatory Effects: Suppresses NF-κB activation and IL-8 expression, reducing inflammation in corneal and pulmonary injury models .
  • Cancer Biology: Paradoxically, Tβ4 enhances tumor metastasis by stimulating cell migration and angiogenesis, particularly in colorectal and prostate cancers .

Métodos De Preparación

Recombinant DNA Technology in Escherichia coli

Soluble Expression Systems

Recombinant production of Tβ4 in Escherichia coli has been optimized through fusion protein strategies to enhance solubility and yield. A notable approach involves the use of thioredoxin (Trx) as a fusion partner, which improves solubility and facilitates cytoplasmic expression. In one study, a hybrid protein comprising Trx, a tobacco etch virus (TEV) protease cleavage site, and desacetylthymosin beta4 was biosynthesized in E. coli BL21(DE3) strains . High-cell-density cultivation achieved a biomass concentration of 50 g/L (dry cell weight), with the fusion protein constituting 40% of total cellular protein . Post-lysis, the fusion protein was purified via immobilized metal affinity chromatography (IMAC), followed by TEV protease cleavage to release desacetylthis compound .

Purification and Acetylation

The purification of desacetylthis compound involved sequential steps:

  • Ion exchange chromatography for initial isolation .

  • Ultrafiltration to remove protease contaminants .

  • Chemical acetylation using acetic anhydride at pH 3, achieving a 55% reaction yield .

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification, yielding 20 mg of Tβ4 per liter of culture .

This method’s scalability is underscored by its compliance with pharmacopeial standards for endotoxin (<1.0 EU/µg), host cell protein (<1 ng/mg), and residual DNA (<10 pg/mg) .

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Assembly and Validation

Solid-phase synthesis remains a cornerstone for Tβ4 production, particularly for research-grade quantities. The 43-amino-acid sequence is assembled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a resin support . Critical steps include:

  • Coupling reactions with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation.

  • Deprotection with piperidine to remove Fmoc groups.

  • Cleavage from the resin using trifluoroacetic acid (TFA) and scavengers .

The synthetic product demonstrated homogeneity through:

  • Paper electrophoresis at pH 6.5 .

  • RP-HPLC with a C18 column .

  • Isoelectric focusing (pI ~5.1) .

Biological validation via terminal deoxynucleotidyltransferase induction and macrophage migration inhibition assays confirmed equivalence to natural Tβ4 .

Comparative Efficiency

While SPPS offers high purity (>95%), its scalability is limited by cost and low yields (typically 10–30 mg per synthesis cycle) . Conversely, recombinant methods provide higher yields (20–50 mg/L) but require post-translational modifications .

Hybrid Protein Systems and Chemical Modifications

Fusion Protein Design

A novel system expressed Tβ4 as part of a hybrid protein with DsbA (a disulfide bond isomerase) and a hexahistidine tag in E. coli . This design enhanced solubility and simplified purification via nickel-affinity chromatography. Post-cleavage with TEV protease, RP-HPLC achieved 98% purity, with a recovery rate of 15–20% from the initial fusion protein .

Acetylation Optimization

N-terminal acetylation, critical for Tβ4’s bioactivity, was optimized using acetic anhydride under acidic conditions (pH 3) . Reaction parameters such as molar excess (5:1 acetic anhydride-to-peptide ratio) and temperature (4°C) minimized side reactions, yielding 55% acetylated product .

Fragment Assembly and Chemical Ligation

Multi-Fragment Strategy

For synthetic analogs like deacetyl-thymosin beta Xen4, a six-fragment assembly approach was employed . Fragments were synthesized separately, followed by:

  • Deprotection with trifluoromethanesulfonic acid-thioanisole.

  • Ligation via native chemical ligation.

  • Reduction of methionine sulfoxide with dithiothreitol .

This method achieved a restoring effect on T-lymphocyte blastogenesis in uremic patients, validating its bioactivity .

Comparative Analysis of Preparation Methods

Table 1: Yield and Purity Across Synthesis Methods

MethodHost/SystemYield (mg/L)Purity (%)Key StepsCitation
Recombinant (Trx fusion)E. coli20>95IMAC, TEV cleavage, RP-HPLC
SPPSChemical synthesis10–30>95Fmoc chemistry, RP-HPLC
Hybrid (DsbA fusion)E. coli15–2098Nickel affinity, TEV cleavage
Fragment assemblyChemical synthesis5–10>90Multi-fragment ligation

Table 2: Advantages and Limitations

MethodAdvantagesLimitations
RecombinantHigh yield, scalableRequires acetylation step
SPPSNo post-translational modificationsLow scalability, high cost
Hybrid systemsEnhanced solubility, easy purificationComplex cloning and optimization
Fragment assemblyCustomizable analogsLow yield, labor-intensive

Challenges and Innovations in Tβ4 Production

Endotoxin Removal

Recombinant Tβ4 necessitates stringent endotoxin control. A five-step purification process (ion exchange, hydrophobic interaction, size exclusion, and two RP-HPLC steps) reduced endotoxin levels to <1.0 EU/µg, meeting pharmacopeial guidelines .

Stability in Formulations

Ophthalmic preparations of Tβ4 required inert gas (argon) packaging to prevent oxidation-induced degradation, maintaining pharmacological activity for >12 months .

Scalability for Clinical Use

While clinical trials utilize synthetic Tβ4 (e.g., for corneal wounds), recombinant methods are preferred for large-scale production . Recent advances in high-cell-density fermentation (e.g., fed-batch cultures) have boosted yields to 50 mg/L .

Análisis De Reacciones Químicas

Actin Binding

Tβ4 binds to G-actin with a 1:1 stoichiometry, preventing its polymerization into F-actin (filamentous actin) . This actin-sequestering activity is a key feature of Tβ4, maintaining a pool of actin monomers available for dynamic reorganization of the cytoskeleton .

  • Tβ4 functions as a buffer for monomeric actin : F-actin ↔ G-actin + Thymosin β4 ↔ G-actin/Thymosin β4
  • The LKKTET sequence (residues 17-22) in Tβ4 is an actin-binding motif, though the entire Tβ4 sequence interacts with actin .
  • Binding of Tβ4 to G-actin increases the fluorescence intensity of actin tryptophans and causes a blue shift in emission .
  • Tβ4 affects actin critical concentration and forms a ternary complex with actin and profilin . Profilin can overcome Tβ4's inhibitory effects on nucleotide exchange by promoting it .

Oxidation

Tβ4 contains an oxidizable methionine residue at position 6 . Oxidation of methionine-6 to methionine sulfoxide weakens the interaction between Tβ4 and G-actin .

  • Trimethylamine N-oxide (TMAO) increases the affinity of intact Tβ4 to actin, but this increase is much less for thymosin β4 sulfoxide .
  • Actin and, to a lesser extent, profilin-actin complex protect Tβ4 from oxidation .

Metal Coordination

Tβ4 can interact with metal ions like iron .

Interactions with other proteins

  • Profilin: Tβ4 forms a ternary complex with actin and profilin. Profilin influences Tβ4 binding to actin through allosteric changes in actin .
  • Factor XIIIa: Tβ4 is coreleased with factor XIIIa by platelets, suggesting its importance in wound healing .

Effects on Apoptosis and Inflammation

Tβ4 has demonstrated anti-apoptotic and anti-inflammatory effects .

  • Amino acids 1-15 of Tβ4 inhibit apoptosis and reduce toxicity-induced damage to cells .
  • Tβ4 may inhibit neuronal apoptosis by upregulating glucose-regulated protein 78 and downregulating C/EBP homologous protein and caspase-12, reducing cerebral ischemia/reperfusion injury .
  • Tβ4 ameliorates inflammatory reactions and prevents the production of proinflammatory cytokines . In a mouse model of autoimmune encephalomyelitis, Tβ4 decreased the number of inflammatory cells in the brain . It can also prevent the activation of nuclear factor kappa B (NF-κB) by blocking the phosphorylation of the inhibitory protein IκB, thereby preventing the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-1β, and IL-6 .

Influence on Gene Expression

Tβ4 can modulate gene expression .

  • Tβ4 upregulates matrix molecules and gene expression .
  • Tβ4 downregulates a major nuclear transcription factor .
  • Tβ4 interferes with TNF-α-mediated NF-κB activation and downstream IL-8 gene transcription .
  • Tβ4 enhances the transcription of Tβ4 and cancer cell migration .

Comparación Con Compuestos Similares

Thymosin Beta10 (Tβ10)

Parameter Thymosin Beta4 (Tβ4) Thymosin Beta10 (Tβ10)
Structure 43 amino acids, "LKKTET" actin-binding motif 44 amino acids, similar "LKKTET" motif
Expression Ubiquitous; elevated in tumors (e.g., CRC, prostate) Overexpressed in lung, thyroid, and renal cancers
Function Pro-angiogenic, pro-metastatic, anti-inflammatory Conflicting roles: promotes VEGF in lung cancer but reported as tumor suppressor in other contexts
Mechanism Binds G-actin, activates ILK/Akt pathway Similar actin-binding; may suppress apoptosis in some models
Clinical Relevance Wound healing, heart repair, cancer metastasis Correlates with NSCLC malignancy and lymph node metastasis

Key Contrast : While both Tβ4 and Tβ10 share structural homology and promote VEGF-driven angiogenesis, Tβ10 exhibits context-dependent roles, with studies suggesting tumor-suppressive effects in breast and ovarian cancers .

Thymosin Beta15 (Tβ15)

Parameter This compound (Tβ4) Thymosin Beta15 (Tβ15)
Structure 43 amino acids 44 amino acids, distinct C-terminal sequence
Expression Broadly expressed in normal tissues Restricted to tumors (e.g., prostate, breast, melanoma)
Function Dual role: tissue repair vs. metastasis Exclusively pro-metastatic; enhances cell migration
Mechanism Actin sequestration, ILK/Akt activation Regulates Rho GTPases, MMP activity
Clinical Relevance Myocardial infarction, fibrosis, wound healing Biomarker for metastatic potential in prostate and breast cancers

Acetyl-Ser-Asp-Lys-Pro (AcSDKP)

Parameter This compound (Tβ4) AcSDKP
Origin Full-length peptide N-terminal tetrapeptide derivative of Tβ4
Function Pro-angiogenic, pro-fibrotic Anti-fibrotic, anti-proliferative
Mechanism Activates VEGF, ILK/Akt Inhibits TGF-β/Smad signaling in renal fibrosis
Clinical Relevance Heart repair, cancer metastasis Renal protection, potential in hypertension

Key Contrast : Despite sharing a structural lineage, AcSDKP opposes Tβ4’s pro-fibrotic effects and demonstrates therapeutic promise in chronic kidney disease .

Comparative Mechanisms in Angiogenesis and Cancer

Actin Binding and Migration :

  • Tβ4 and Tβ10 both utilize the "LKKTET" motif to bind G-actin, facilitating endothelial and tumor cell migration .
  • Tβ15 lacks this motif but promotes metastasis via RhoC and MMP activation .

Angiogenic Pathways :

  • Tβ4 upregulates VEGF in colorectal cancer via ILK/AKT/β-catenin .
  • Tβ10 similarly induces VEGF in lung cancer but without ILK involvement .

Therapeutic Paradox :

  • Tβ4’s cardioprotective and wound-healing properties contrast with its tumor-promoting roles, highlighting context-dependent signaling .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Motif Primary Functions Associated Diseases
Tβ4 5 kDa LKKTET Angiogenesis, wound healing, metastasis MI, fibrosis, CRC, prostate cancer
Tβ10 ~5 kDa LKKTET VEGF induction, tumor progression NSCLC, thyroid cancer
Tβ15 ~5 kDa N/A Metastasis, cell migration Prostate/breast cancer
AcSDKP 0.5 kDa N/A Anti-fibrotic, anti-inflammatory CKD, hypertension

Table 2: Clinical Implications

Compound Therapeutic Potential Risks/Contradictions
Tβ4 MI recovery, corneal repair May exacerbate tumor metastasis
Tβ10 Limited due to dual roles Context-dependent oncogenic effects
Tβ15 Metastasis biomarker No therapeutic use identified
AcSDKP Renal fibrosis treatment Requires further validation in human trials

Actividad Biológica

Thymosin beta4 (Tβ4) is a 43-amino acid peptide that plays a significant role in various biological processes, including tissue repair, inflammation modulation, and cell migration. This article provides a comprehensive overview of the biological activities associated with Tβ4, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

1. Structure and Function

Tβ4 is the primary actin-sequestering protein in eukaryotic cells, influencing cytoskeletal dynamics and cellular functions. Its structure includes several active sites that contribute to its diverse biological effects:

  • Actin-Binding Domain : Central to Tβ4's function, it promotes cell migration and wound healing by facilitating actin polymerization.
  • Amino-Terminal Site (Ac-SDKP) : This site inhibits inflammation and fibrosis.
  • Angiogenic Activity : Tβ4 promotes angiogenesis through signaling pathways involving various growth factors.

2. Biological Activities

Tβ4 exhibits a range of biological activities that are crucial for cellular homeostasis and tissue regeneration:

  • Cell Migration and Proliferation : Tβ4 enhances the migration of various cell types, including endothelial cells, which is vital for wound healing and tissue repair .
  • Angiogenesis : It stimulates the formation of new blood vessels, aiding in tissue regeneration after injury .
  • Anti-inflammatory Effects : Tβ4 has been shown to reduce inflammation by modulating cytokine release and inhibiting apoptosis in damaged tissues .
  • Stem Cell Differentiation : It promotes the differentiation of stem cells into various cell types, enhancing tissue repair processes .

3. Therapeutic Applications

The therapeutic potential of Tβ4 has been explored in various clinical settings:

Condition Application Research Findings
Myocardial InfarctionTissue protection during ischemia-reperfusionClinical trials indicate improved recovery outcomes when administered post-infarction .
Wound HealingAccelerates healing in chronic woundsStudies show significant reductions in healing time with Tβ4 treatment .
Liver FibrosisRegulates hepatic stellate cell activationTβ4 reduces fibrosis markers in animal models of liver disease .
Corneal RepairEnhances epithelial wound healing in ocular injuriesClinical applications demonstrate effective recovery in corneal injuries with Tβ4 .
Inflammatory DiseasesPotential treatment for conditions like ulcerative colitisResearch indicates Tβ4's role in reducing inflammation and promoting healing in intestinal tissues .

4. Case Studies

Several studies have highlighted the efficacy of Tβ4 in clinical applications:

  • Myocardial Ischemia-Reperfusion Injury : In a study involving patients with ST-elevation myocardial infarction, Tβ4 was administered alongside standard treatments. Results showed improved myocardial function and reduced infarct size compared to controls .
  • Chronic Wound Healing : A clinical trial assessed the use of Tβ4 in patients with diabetic foot ulcers. The trial found that patients treated with Tβ4 exhibited faster healing rates and reduced infection rates compared to those receiving standard care alone .

The mechanisms underlying the biological activities of Tβ4 are complex and involve multiple signaling pathways:

  • Cytokine Modulation : Tβ4 influences the expression of key cytokines involved in inflammation, promoting a shift towards an anti-inflammatory profile .
  • Gene Expression Regulation : It induces the expression of genes associated with angiogenesis and tissue repair, such as laminin-5 and matrix metalloproteinases (MMPs) .
  • Cell Signaling Pathways : Tβ4 activates pathways such as ILK/PINCH/Akt, which are critical for cell survival and proliferation under stress conditions .

Q & A

Basic Research Question: What are the standard assays to evaluate Thymosin beta4's actin-binding capacity and cellular migration effects?

Methodological Answer :

  • Actin-binding assays : Use in vitro co-sedimentation assays with purified G-actin and Tβ4. Monitor polymerization inhibition via fluorescence (e.g., pyrene-actin assay) .
  • Migration assays : Employ scratch/wound healing assays in endothelial or epithelial cell lines (e.g., HUVECs) with time-lapse microscopy. Quantify migration rates under varying Tβ4 concentrations (1–100 nM) .
  • Key references : In vitro actin interaction studies (PMID: 15565145) and wound-healing models in rats .

Advanced Research Question: How to design preclinical studies to evaluate Tβ4's efficacy in neurological recovery after ischemic stroke?

Methodological Answer :

  • Model selection : Use rodent embolic stroke models (e.g., middle cerebral artery occlusion). Initiate Tβ4 treatment 6–24 hours post-injury to mimic clinical timelines .
  • Outcome measures : Include neurofunctional tests (e.g., modified Neurological Severity Score), histopathology for axonal remodeling, and MRI to assess white matter integrity .
  • Dosage optimization : Test systemic (intravenous) vs. localized (intracerebral) delivery, with doses ranging from 6–12 mg/kg .

Q. Data Contradiction Analysis: How to resolve discrepancies in Tβ4's anti-fibrotic effects across different tissues (e.g., cardiac vs. liver)?

Methodological Answer :

  • Tissue-specific mechanisms : Compare signaling pathways (e.g., Tβ4 inhibits TGF-β1 in cardiac fibroblasts but modulates EGFR in hepatic stellate cells) .
  • Experimental validation : Use tissue-specific knockout models (e.g., Cre-lox systems) to isolate Tβ4's role in fibrosis. Pair with RNA-seq to identify divergent gene networks .
  • Key studies : Anti-fibrotic effects in hypertensive rats (PMID: 18427126) vs. liver injury models (PMID: 9630175) .

Advanced Mechanistic Question: What signaling pathways are involved in Tβ4-mediated cardioprotection?

Methodological Answer :

  • Integrin-linked kinase (ILK) pathway : Use siRNA knockdown in cardiomyocytes to confirm ILK's role in Tβ4-induced cell survival and migration .
  • EGFR crosstalk : Block EGFR with inhibitors (e.g., gefitinib) in oligodendrocyte models to assess Tβ4's dependence on EGFR for remyelination .
  • Validation : Western blotting for phosphorylated Akt and ERK1/2 post-Tβ4 treatment .

Q. Experimental Optimization: How to assess Tβ4's effects on stem cell survival under hypoxic conditions?

Methodological Answer :

  • Hypoxia chamber setup : Expose bone marrow-derived mesenchymal stem cells (BM-MSCs) to 1% O₂ for 24–72 hours. Co-administer Tβ4 (10–50 µg/mL) and measure apoptosis via Annexin V/PI flow cytometry .
  • Molecular markers : Quantify Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) ratios using qPCR or ELISA .
  • Functional validation : Test rescued cells in cardiac repair models (e.g., infarcted mouse hearts) .

Translational Research Question: What are the critical parameters for designing Phase I clinical trials for Tβ4 in demyelinating diseases?

Methodological Answer :

  • Endpoint selection : Prioritize safety (e.g., cytokine release syndrome) and biomarker efficacy (e.g., serum Tβ4 levels, MRI-based myelin integrity) .
  • Dosing strategy : Translate preclinical doses (mg/kg) to human equivalents using body surface area scaling. Consider subcutaneous delivery for stability .
  • Population criteria : Enroll early-stage multiple sclerosis patients with active demyelination confirmed via cerebrospinal fluid analysis .

Q. Biomarker Development: How to validate serum Tβ4 as a prognostic marker in liver disease?

Methodological Answer :

  • Cohort studies : Compare serum Tβ4 levels in patients with nonalcoholic steatohepatitis (NASH) vs. healthy controls via ELISA. Correlate with histopathological fibrosis scores .
  • Longitudinal tracking : Monitor Tβ4 levels pre/post antiviral therapy in hepatitis B patients to assess predictive value for liver failure .
  • Key reference : Serum Tβ4 as a noninvasive biomarker in NASH (PMID: 29573124) .

Q. Combination Therapy Design: Can Tβ4 synergize with existing agents to enhance neuroregeneration?

Methodological Answer :

  • Synergy screening : Test Tβ4 with erythropoietin (EPO) in traumatic brain injury models. Measure combined effects on neurogenesis (BrdU+ neurons) and angiogenesis (CD31+ vessels) .
  • Mechanistic overlap : Map shared pathways (e.g., PI3K/Akt) using phosphoproteomics. Validate with pathway-specific inhibitors .
  • Key study : Enhanced functional recovery with Tβ4 + EPO in stroke models (PMID: 1643) .

Propiedades

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPMCIBIHRSCBV-XNBOLLIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C212H350N56O78S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228259
Record name Thymosin beta(4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4963 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77591-33-4
Record name Timbetasin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077591334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymosin beta(4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.